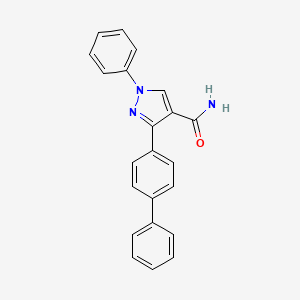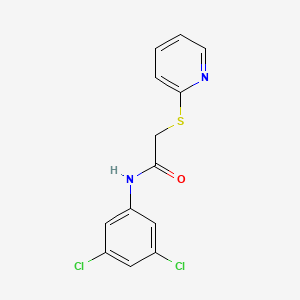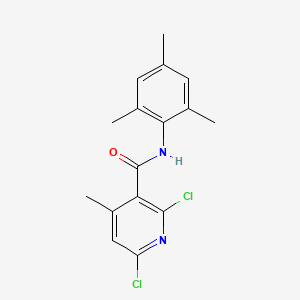
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is a chemical compound used in scientific research for its various properties. It is a quinoline derivative that has been studied for its potential as an antimalarial and antitumor agent. In
Mechanism of Action
The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the growth and proliferation of cancer cells and by interfering with the metabolism of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit cytotoxicity against cancer cells and to have antimalarial activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline in lab experiments is its potent antimalarial and antitumor activity. However, a limitation is that the compound is not readily available and requires specialized synthesis methods.
Future Directions
There are several future directions for research on 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline. One direction is to explore its potential as a treatment for other diseases such as tuberculosis and leishmaniasis. Another direction is to investigate its mechanism of action and to identify the molecular targets responsible for its antimalarial and antitumor activity. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.
Synthesis Methods
The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline involves the reaction of 4-chloro-3-formylquinoline with 3,3-dichloroacrolein and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline has been studied for its potential as an antimalarial and antitumor agent. In a study published in the Journal of Medicinal Chemistry, it was found that the compound exhibited potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Another study published in the European Journal of Medicinal Chemistry found that the compound showed promising antitumor activity against human cancer cell lines.
properties
IUPAC Name |
4-chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-9(6-7-12(15)16)13(17)10-4-3-5-11(19-2)14(10)18-8/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWMXABZWMTISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)

